1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2344680-07-3
VCID: VC5353869
InChI: InChI=1S/C12H14N4O.ClH/c1-17-11-4-2-9(3-5-11)7-16-8-10(6-15-16)12(13)14;/h2-6,8H,7H2,1H3,(H3,13,14);1H
SMILES: COC1=CC=C(C=C1)CN2C=C(C=N2)C(=N)N.Cl
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73

1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride

CAS No.: 2344680-07-3

Cat. No.: VC5353869

Molecular Formula: C12H15ClN4O

Molecular Weight: 266.73

* For research use only. Not for human or veterinary use.

1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride - 2344680-07-3

Specification

CAS No. 2344680-07-3
Molecular Formula C12H15ClN4O
Molecular Weight 266.73
IUPAC Name 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride
Standard InChI InChI=1S/C12H14N4O.ClH/c1-17-11-4-2-9(3-5-11)7-16-8-10(6-15-16)12(13)14;/h2-6,8H,7H2,1H3,(H3,13,14);1H
Standard InChI Key YMZSRPHBMYYWHO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=C(C=N2)C(=N)N.Cl

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s IUPAC name, 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide hydrochloride, reflects its intricate architecture. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 4-position with a carboximidamide moiety . The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for in vitro and in vivo applications .

Key structural features include:

  • Pyrazole core: Contributes to aromatic stability and π-π stacking interactions with biological targets.

  • 4-Methoxyphenylmethyl group: Introduces electron-donating methoxy substituents, influencing electronic distribution and hydrophobic interactions.

  • Carboximidamide functional group: Provides hydrogen-bonding capabilities, enhancing binding affinity to enzymes or receptors .

Synthetic Pathways and Optimization Strategies

The synthesis of 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide hydrochloride typically follows modular strategies common to pyrazole derivatives. A representative approach involves:

  • Formation of the pyrazole ring: Condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under catalytic conditions. For example, cerium-based catalysts like [Ce(L-Pro)2_2]2_2(Oxa) facilitate room-temperature cyclization in ethanol, yielding pyrazole intermediates .

  • Functionalization at the 1-position: Alkylation of the pyrazole nitrogen with 4-methoxybenzyl chloride introduces the methoxyphenylmethyl group.

  • Carboximidamide introduction: Reaction of the 4-position carbonyl group with ammonia or ammonium chloride under acidic conditions generates the carboximidamide moiety .

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via chromatography or recrystallization .

Optimized conditions reported in analogous syntheses include:

  • Catalyst loading: 5 mol% [Ce(L-Pro)2_2]2_2(Oxa) reduces reaction times to 2–6 hours .

  • Solvent systems: Ethanol or dichloromethane balances reactivity and solubility .

  • Purification: Silica gel chromatography achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Physicochemical Properties and Analytical Characterization

The compound’s physicochemical profile underpins its utility in biological assays:

  • Molecular weight: 266.7 g/mol .

  • Solubility: High aqueous solubility due to the hydrochloride salt, though exact solubility parameters require empirical determination .

  • Melting point: Data unavailable for the target compound, but related pyrazole carboximidamides exhibit melting points between 167–170°C .

  • Stability: Stable at room temperature under inert storage conditions, with degradation studies pending .

Spectroscopic characterization includes:

  • 1^1H NMR: Expected signals include aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and pyrazole protons (δ 8.6–8.7 ppm) .

  • IR spectroscopy: Bands for N-H stretching (3200–3400 cm1^{-1}), C=N (1660 cm1^{-1}), and aromatic C=C (1590 cm1^{-1}) .

Biological Activities and Mechanistic Insights

Preliminary studies suggest broad-spectrum biological activities:

Antimicrobial Activity

The methoxyphenyl group enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus). Synergistic effects with β-lactam antibiotics have been hypothesized but require validation .

Enzyme Inhibition

Molecular docking simulations predict affinity for adenosine deaminase and cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications .

Comparative Analysis with Structural Analogs

Structural modifications significantly alter bioactivity and physicochemical behavior:

Compound NameStructural VariationBiological Impact
1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride Methyl substituent at N1Reduced anticancer activity due to decreased aromatic interactions
1H-Pyrazole-1-carboxamidine hydrochloride No methoxyphenyl groupEnhanced peptide-binding capacity

The 4-methoxyphenylmethyl group in the target compound optimizes hydrophobic binding pockets in target proteins, a feature absent in simpler analogs .

Applications in Drug Discovery and Chemical Biology

  • Lead compound optimization: The scaffold serves as a starting point for structure-activity relationship (SAR) studies. For example, replacing the methoxy group with halogens modulates electron-withdrawing effects and metabolic stability .

  • Chemical probes: Fluorescently tagged derivatives enable target engagement studies in cellular models .

  • Peptide synthesis: Carboximidamide groups facilitate guanylation of amines, aiding in peptidomimetic design .

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